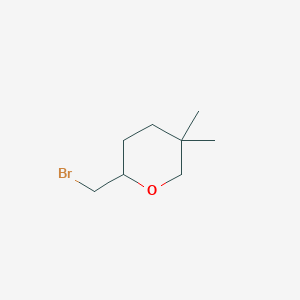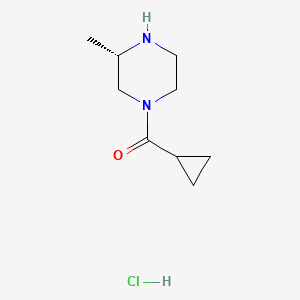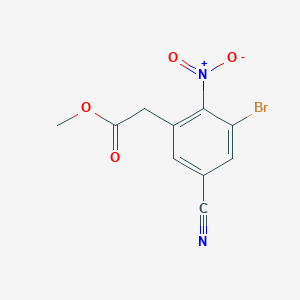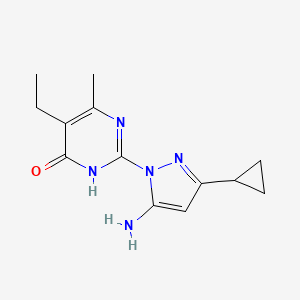
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound features a pyrazole ring fused to a pyrimidinone ring, which is substituted with various functional groups, including amino, cyclopropyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions using suitable reagents like diazo compounds in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques, such as column chromatography and crystallization, helps in achieving high purity and yield. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: : The pyrimidinone ring can be reduced to form pyrimidinol derivatives.
Substitution: : The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: : Nucleophiles like alkyl halides or amines are used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Pyrimidinol derivatives.
Substitution: : Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidinone rings are valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules. Its structural features make it suitable for binding to various biological targets.
Medicine
In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antiviral, or anticancer properties. Its potential as a lead compound in drug discovery is significant.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would vary based on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole: : Similar pyrazole core but lacks the pyrimidinone ring.
2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one: : Similar pyrimidinone core but lacks the pyrazole ring.
5-Amino-3-cyclopropyl-1H-pyrazol-1-yl-2-methylpyrimidin-4(3H)-one: : Similar structure but with a different substitution pattern.
Uniqueness
The uniqueness of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one lies in its fused pyrazole-pyrimidinone structure, which provides a combination of chemical properties not found in the similar compounds listed above
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-3-9-7(2)15-13(16-12(9)19)18-11(14)6-10(17-18)8-4-5-8/h6,8H,3-5,14H2,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYXPXGCYNKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


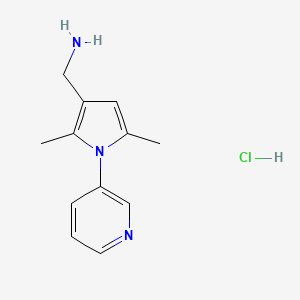
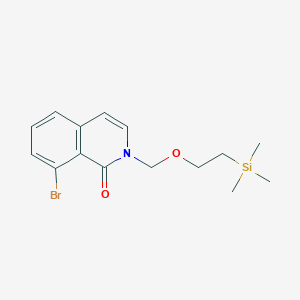
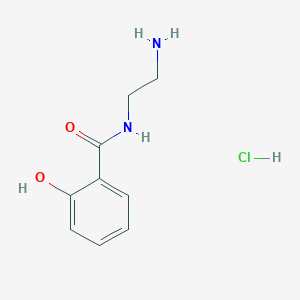
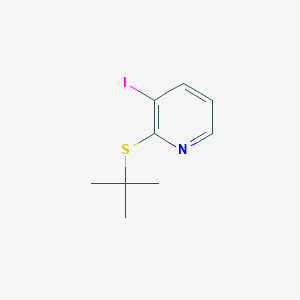
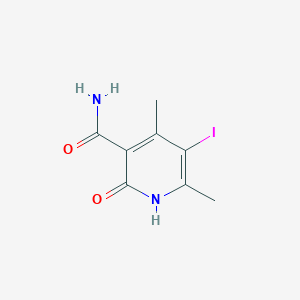
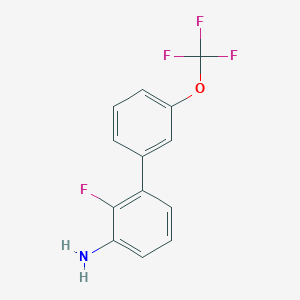
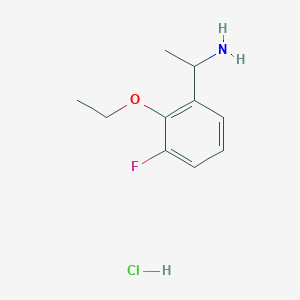
![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)
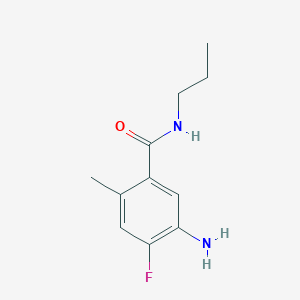
![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

